molecular formula C11H14N2 B040985 2-Anilino-3-methylbutanenitrile CAS No. 117874-96-1

2-Anilino-3-methylbutanenitrile

Cat. No. B040985
M. Wt: 174.24 g/mol
InChI Key: TWTJGYGSDXJGLB-UHFFFAOYSA-N
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Description

2-Anilino-3-methylbutanenitrile is a compound that can be synthesized through various chemical reactions involving anilines and nitrile groups. The research into compounds of similar structures involves exploring their synthesis, molecular structure, and potential applications in various fields, such as organic chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-Anilino-3-methylbutanenitrile involves multi-component reactions and catalytic processes. For example, the synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde showcases a catalyst-free approach at room temperature (Jin et al., 2011). Additionally, ruthenium-catalyzed synthesis of substituted quinolines from anilines and 1,3-diols demonstrates the versatility of anilines in synthesizing complex heterocyclic compounds (Monrad & Madsen, 2011).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through crystallography and spectroscopy. For instance, the characterization of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones involved spectroscopic data and single crystal X-ray diffraction, demonstrating the importance of these techniques in determining molecular geometries (Saeed et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of anilino and methylbutanenitrile derivatives can be studied through various chemical reactions. For example, the hydroamination of diphenylbutadiyne with N-methyl-anilines explores regioselective reactions yielding complex products, highlighting the reactivity of aniline derivatives under certain conditions (Younis et al., 2016).

Physical Properties Analysis

The physical properties of compounds structurally similar to 2-Anilino-3-methylbutanenitrile, such as glass-forming properties and phase transitions, are critical for understanding their behavior in various conditions. For instance, the study of 2-methylbutane-1,2,3,4-tetraol's physical state in aerosols provides insights into the phase states of organic compounds under different environmental conditions (Lessmeier et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of anilino and methylbutanenitrile derivatives, can be explored through various studies. Research on the oxidative cyclization of related compounds into indoles and the synthesis of indolin-2-ones via sulfur dioxide insertion highlight the chemical versatility and potential applications of these compounds (Aksenov et al., 2022).

Scientific Research Applications

Chemical Fixation of CO2

One innovative application involves the chemical fixation of carbon dioxide (CO2) with aniline derivatives, such as 2-Anilino-3-methylbutanenitrile, as a pathway to synthesize functionalized azole compounds. This process leverages CO2 as a C1 feedstock, offering an economical and environmentally friendly route to valuable chemicals. Cyclization of aniline derivatives with CO2 to yield benzene-fused azoles, such as benzimidazoles, benzothiazoles, and benzimidazolones, represents a straightforward and attractive protocol. This method holds significant promise for synthetic organic chemists in the development of important natural and biologically active azole derivatives, encouraging further investigation into this novel methodology (Vessally et al., 2017).

Synthesis and Cyclocondensations

Another critical application area is the synthesis and cyclocondensations of 2-(Azolyl)anilines, demonstrating the efficacy of 2-Anilino-3-methylbutanenitrile as a 1,5-nucleophile in cyclocondensation reactions. This review summarizes data on the synthesis of 2-(azolyl)anilines and their derivatives, revealing their significant biological activities. Such findings underscore the potential of 2-Anilino-3-methylbutanenitrile and related compounds in medicinal chemistry and drug development, spanning from 1942 to 2016 (Antypenko et al., 2017).

Energy Storage and Conversion

Research on nanostructured anode materials for lithium-ion batteries (LIBs) has highlighted the importance of compounds like 2-Anilino-3-methylbutanenitrile in developing advanced electrodes. Nanostructured materials based on carbon, metal oxides, and sulfides, enabled by such intermediates, exhibit properties critical for enhancing LIB performance. This includes high surface area, low diffusion distance, and high electrical and ionic conductivity. The role of 2-Anilino-3-methylbutanenitrile in the synthesis of these nanostructures could be pivotal in bridging the gap towards next-generation LIBs with high capacities and long cycling stability (Goriparti et al., 2014).

Catalytic Reactions

The compound's involvement extends to catalytic reactions, such as the selective hydrogenation of nitroarenes. This process is crucial for the dyestuff and pharmaceutical industries, where 2-Anilino-3-methylbutanenitrile can act as a precursor or catalyst modifier. The development of nanostructured catalysts with enhanced activity and selectivity for hydrogenation processes is a key area of innovation. Such advancements underline the compound's role in facilitating environmentally friendly and efficient synthetic pathways for anilines and other valuable chemicals (Song et al., 2018).

Safety And Hazards

The safety data sheet for 2-Anilino-3-methylbutanenitrile can be found at Echemi.com . For detailed safety and hazard information, it is recommended to refer to this data sheet.

Relevant Papers The relevant papers for 2-Anilino-3-methylbutanenitrile include studies on synthetic pyrethroid esters . These papers discuss the preparation of substituted 2-anilino-3-methylbutyrates and their bioassay data on various organisms .

properties

IUPAC Name

2-anilino-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTJGYGSDXJGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394278
Record name 2-anilino-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-3-methylbutanenitrile

CAS RN

117874-96-1
Record name 2-anilino-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-(phenylamino)butanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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